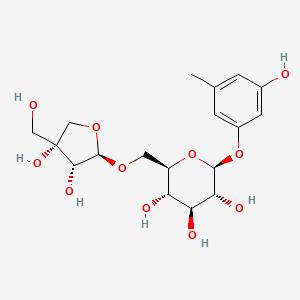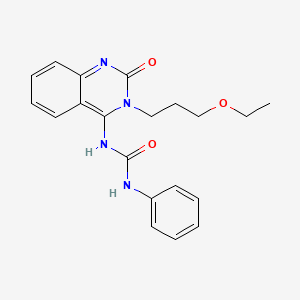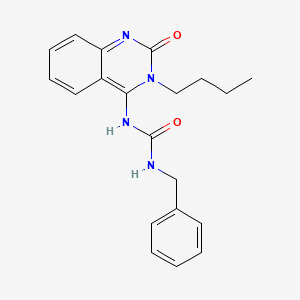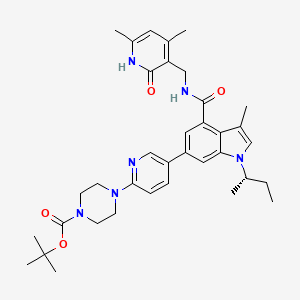![molecular formula C15H24O5 B14110198 (1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol](/img/structure/B14110198.png)
(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl groups and the hydroxyl group at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen atoms or convert double bonds to single bonds.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a fully saturated tetracyclic compound.
Scientific Research Applications
(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple stereocenters and functional groups allow it to bind selectively to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol: can be compared with other similar tetracyclic compounds, such as:
Artemisinin: Known for its antimalarial properties, artemisinin shares a similar tetracyclic structure but differs in its functional groups and stereochemistry.
Taxol: A well-known anticancer agent, taxol has a complex polycyclic structure with multiple oxygen-containing functional groups.
The uniqueness of This compound lies in its specific stereochemistry and the presence of multiple oxygen atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-10-9(2)12(16)18-13-15(10)11(8)6-14(3,7-17-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10-,11-,12?,13+,14+,15+/m1/s1 |
InChI Key |
DJGUTYJDEZGRGH-IAXSAXLCSA-N |
Isomeric SMILES |
CC1CC[C@@H]2C(C(O[C@H]3[C@@]24[C@@H]1C[C@@](CO3)(OO4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CC(CO3)(OO4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)

![7-Chloro-6-methyl-1-[4-(methylsulfanyl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110123.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14110135.png)


![methyl 4-chloro-2-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110148.png)
![Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B14110155.png)
![4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B14110166.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110174.png)

![Methyl 4-{1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B14110185.png)

